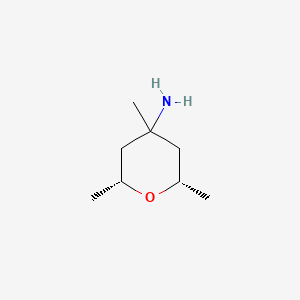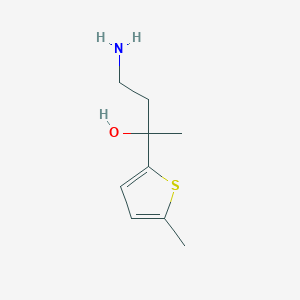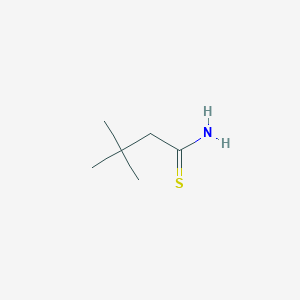
(2R,6S)-2,4,6-Trimethyloxan-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6S)-2,4,6-Trimethyloxan-4-amine is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a six-membered oxane ring with three methyl groups and an amine group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,4,6-Trimethyloxan-4-amine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an alkene, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a solvent like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions and can produce large quantities of the compound with high enantiomeric purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
(2R,6S)-2,4,6-Trimethyloxan-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of derivatives, including alkylated or acylated amines.
科学研究应用
(2R,6S)-2,4,6-Trimethyloxan-4-amine has numerous applications in scientific research, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs with specific biological activities. Its amine group allows for the formation of various pharmacologically active derivatives.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R,6S)-2,4,6-Trimethyloxan-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The amine group can form hydrogen bonds or ionic interactions with the target, enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the molecular targets being studied.
相似化合物的比较
Similar Compounds
(2R,6R)-2,4,6-Trimethyloxan-4-amine: This compound has a similar structure but different stereochemistry, leading to different biological and chemical properties.
(2S,6S)-2,4,6-Trimethyloxan-4-amine: Another stereoisomer with distinct properties compared to the (2R,6S) form.
(2R,6S)-2,6-Diaminoheptanedioate: A related compound with additional functional groups, used in different applications.
Uniqueness
The uniqueness of (2R,6S)-2,4,6-Trimethyloxan-4-amine lies in its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying the effects of chirality and for developing chiral drugs and other specialized chemicals.
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
(2R,6S)-2,4,6-trimethyloxan-4-amine |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(3,9)5-7(2)10-6/h6-7H,4-5,9H2,1-3H3/t6-,7+,8? |
InChI 键 |
WMIIHGCHQJIYTR-DHBOJHSNSA-N |
手性 SMILES |
C[C@@H]1CC(C[C@@H](O1)C)(C)N |
规范 SMILES |
CC1CC(CC(O1)C)(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)










